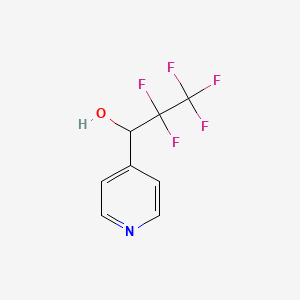

2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol

Description

2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol (CAS: 886496-24-8) is a fluorinated alcohol derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₆F₅NO, with a molecular weight of 227.14 g/mol . However, steric hindrance from the bulky fluorinated group has been reported to complicate synthetic steps, leading to moderate yields in multi-step syntheses .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-1-3-14-4-2-5/h1-4,6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHROSUKBCNXPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235134 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-24-8 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol typically involves the reaction of pentafluoropyridine with appropriate nucleophiles. One common method includes the nucleophilic substitution reaction where pentafluoropyridine is reacted with a suitable alcohol under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorinated moiety can engage in unique interactions with biological molecules. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substitution pattern of the pyridine ring or the presence of additional functional groups. Key comparisons are outlined below:

Pyridine Substitution Isomers

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol | C₈H₆F₅NO | 227.14 | 886496-24-8 | Pyridine substituent at 4-position |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol | C₈H₆F₅NO | 227.14 | 17556-46-6 | Pyridine substituent at 3-position |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol | C₈H₆F₅NO | 227.14 | Not reported | Pyridine substituent at 2-position |

Key Findings :

- Synthetic Accessibility : The 4-pyridyl derivative (target compound) is synthesized via asymmetric reduction using an (S)-oxazaborolidine catalyst, achieving moderate yields (~23% after hydrolysis) due to steric hindrance from the pentafluoropropyl group . Data on analogous isomers’ yields are unavailable.

Phenyl-Substituted Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-2-yl)propane-1-ol | C₁₄H₁₀F₅NO | 303.23 | Not reported | Additional phenyl group at C1 |

Key Findings :

- Increased Hydrophobicity: The phenyl-substituted derivative (C₁₄H₁₀F₅NO) demonstrates higher molecular weight (303.23 vs. 227.14) and greater lipophilicity, making it more suitable for lipid membrane penetration in pharmaceutical applications .

- Steric Challenges : The dual substitution (phenyl + pyridyl) likely exacerbates steric effects during synthesis, though specific yield data are unavailable.

Heterocyclic Variants

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propanol | C₇H₅F₅O₂ | 216.11 | 722491-60-3 | Furan ring instead of pyridine |

Research Implications and Data Gaps

- Physicochemical Properties: Limited data exist on melting/boiling points, solubility, or stability across analogs. Further studies are needed to correlate substitution patterns with these properties.

- Biological Activity: No direct comparative studies on bioactivity (e.g., enzyme inhibition) are available in the provided evidence.

- Synthetic Optimization : The low yield (23%) of the target compound highlights the need for improved catalytic systems to mitigate steric effects .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol is a fluorinated organic compound with the molecular formula C8H6F5NO. This compound features a pyridine ring substituted at the 4-position with a pentafluoropropanol group. Its unique structure allows it to serve as a valuable intermediate in various chemical syntheses and applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F5NO |

| Molecular Weight | 227.13 g/mol |

| CAS Number | 886496-24-8 |

| Synonyms | 2,2,3,3,3-pentafluoro-1-(4-pyridyl)propan-1-ol |

The biological activity of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol is primarily attributed to its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorinated moiety can engage in unique interactions with biological molecules. These interactions can influence various biochemical pathways and molecular targets, leading to observed effects in biological systems.

Research Findings

Recent studies have explored the potential biological activities of this compound:

- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar fluorinated structures exhibit significant antimicrobial properties. The presence of the pyridine ring may enhance these effects by facilitating interactions with microbial membranes.

- Antitumor Potential : Research into structurally analogous compounds has shown promising antitumor activities. For instance, certain pyridine derivatives have been found to inhibit cancer cell proliferation and induce apoptosis in leukemia cell lines .

- Pharmaceutical Applications : The compound is being studied for its potential use as an intermediate in pharmaceutical formulations. Its unique properties may allow it to act as a scaffold for developing new therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of fluorinated pyridines reported that compounds similar to 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Antitumor Activity

In another investigation focusing on antitumor activity, derivatives of pyridine were tested against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Comparison with Similar Compounds

The biological activity of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol can be compared with its isomers:

| Compound Name | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol | Moderate | Promising |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol | Low | Moderate |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol | High | High |

The position of the substituent on the pyridine ring significantly affects the compound's reactivity and interaction with other molecules.

Q & A

Q. What are the common synthetic routes for 2,2,3,3,3-pentafluoro-1-(pyridine-4-yl)propane-1-ol, and how are intermediates purified?

A typical synthesis involves condensation of pyridine-4-carbaldehyde with pentafluoropropanol derivatives under acidic or basic conditions. For example, analogous fluorinated alcohols are synthesized via refluxing precursors (e.g., chloranil in xylene) followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the hydroxylated product. Purity is confirmed via HPLC or GC-MS, with fluorinated derivatives requiring specialized columns (e.g., DB-5MS) .

Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?

Structural confirmation relies on NMR for fluorine environment analysis (δ -70 to -120 ppm for CF groups) and NMR for pyridine proton signals (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 227.13512 for CHFNO) . X-ray diffraction (XRD) may resolve crystal packing, though fluorinated compounds often require low-temperature crystallization due to volatility .

Q. What are the primary applications of this compound in academic research?

It serves as a fluorinated building block in medicinal chemistry (e.g., prodrug design for enhanced bioavailability) and materials science (e.g., liquid crystals or electrolytes). Its hydroxyl group enables derivatization into esters or ethers, while the pyridine moiety facilitates coordination chemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing pyridine-substituted pentafluoro alcohols be addressed?

Regioselectivity issues arise during pyridine functionalization due to competing substitution at the 2-, 3-, or 4-positions. Strategies include:

- Using directing groups (e.g., boronic esters) to control electrophilic aromatic substitution.

- Employing transition-metal catalysis (e.g., Pd-mediated coupling) for precise C–H activation at the 4-position . Computational modeling (DFT) predicts reactive sites by analyzing electron density and Fukui indices .

Q. What discrepancies exist in reported spectral data for fluorinated alcohols, and how should researchers resolve them?

Variations in NMR chemical shifts (e.g., ±5 ppm) may stem from solvent effects (CDCl vs. DMSO-d) or concentration-dependent aggregation. Contradictions in melting points (e.g., 220–227°C for isomers) highlight the need for rigorous drying and differential scanning calorimetry (DSC) validation . Researchers should cross-reference data with structurally analogous compounds (e.g., 2,2,3,3,3-pentafluoro-1-(pyridine-3-yl)propane-1-ol, CAS 17556-46-6) .

Q. How does the compound’s fluorination pattern influence its reactivity in nucleophilic substitutions?

The electron-withdrawing pentafluoroethyl group (-CFCF) deactivates the hydroxyl group, reducing its acidity compared to non-fluorinated analogs. However, this enhances stability against oxidation. Kinetic studies (e.g., using Hammett plots) reveal that electron-deficient pyridine rings accelerate SNAr reactions at the 4-position .

Q. What advanced computational methods are used to predict the compound’s physicochemical properties?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the O–H bond (~85 kcal/mol) and predicts logP values (~1.17) for solubility profiling. Molecular dynamics simulations model interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .

Q. How can researchers mitigate challenges in characterizing byproducts during large-scale synthesis?

LC-MS/MS with tandem quadrupole detectors identifies trace byproducts (e.g., dehydrofluorinated derivatives or pyridine N-oxides). Process optimization via Design of Experiments (DoE) minimizes side reactions by controlling temperature (<80°C) and solvent polarity (e.g., avoiding DMF) .

Methodological Considerations

- Handling Data Contradictions : Compare synthetic protocols from multiple sources (e.g., reflux time in vs. ambient conditions in ). Validate anomalies using orthogonal techniques (e.g., IR spectroscopy for hydroxyl group confirmation if NMR is ambiguous) .

- Safety Protocols : Use inert atmospheres (N/Ar) during reactions involving fluorinated alcohols, which may release HF under acidic conditions. Employ PPE (neoprene gloves, face shields) and HF-neutralizing agents (e.g., calcium gluconate gel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.